Adenosine, 2'-O-(phenylmethyl)-
Overview
Description
Adenosine, 2’-O-(phenylmethyl)-: is a modified nucleoside compound with the molecular formula C17H19N5O4 and a molecular weight of 357.4 g/mol. This compound is derived from adenosine, a naturally occurring nucleoside, by substituting a phenylmethyl group at the 2’-O position of the ribose sugar. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 2’-O-(phenylmethyl)- typically involves the methylation of adenosine at the 2’-O position. One effective method involves treating adenosine with methyl iodide (CH3I) in an anhydrous alkaline medium at 0 degrees Celsius for 4 hours . This reaction yields monomethylated adenosine at either the 2’-O or 3’-O position, with the major product being the desired 2’-O-methylated compound.
Industrial Production Methods: Industrial production methods for Adenosine, 2’-O-(phenylmethyl)- are not extensively documented. the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Adenosine, 2’-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phenylmethyl group or other functional groups present in the compound.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adenosine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Adenosine, 2’-O-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides for various chemical studies.
Biology: Employed in the study of nucleic acid interactions and as a probe for investigating enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Adenosine, 2’-O-(phenylmethyl)- involves its interaction with specific molecular targets, such as adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological processes. The compound exerts its effects by binding to these receptors, leading to the activation or inhibition of downstream signaling pathways . This interaction can result in various biological effects, including modulation of neurotransmitter release, regulation of cardiovascular function, and immune response modulation.
Comparison with Similar Compounds
Adenosine: The parent compound from which Adenosine, 2’-O-(phenylmethyl)- is derived.
2’-Deoxyadenosine: A nucleoside analog with a hydrogen atom instead of a hydroxyl group at the 2’ position.
N6-Benzoyladenosine: A modified adenosine with a benzoyl group at the N6 position.
Comparison: Adenosine, 2’-O-(phenylmethyl)- is unique due to the presence of the phenylmethyl group at the 2’-O position, which imparts distinct chemical and biological properties. Compared to adenosine, it has enhanced stability and altered receptor binding affinity. The phenylmethyl modification also differentiates it from 2’-deoxyadenosine and N6-benzoyladenosine, which have different functional groups and biological activities .
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-phenylmethoxyoxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-15-12-16(20-8-19-15)22(9-21-12)17-14(13(24)11(6-23)26-17)25-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCMSLDJFPHTIR-LSCFUAHRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461073 | |
Record name | Adenosine, 2'-O-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35638-82-5 | |
Record name | Adenosine, 2'-O-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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